molecular formula C30H34N4O B1675264 N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide CAS No. 1052147-86-0

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

Número de catálogo B1675264
Número CAS: 1052147-86-0
Peso molecular: 466.6 g/mol
Clave InChI: BQEDZLDNNBDKDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LP-211 is an agonist of the serotonin (5-HT) receptor subtype 5-HT7 (Ki = 0.58 nM). It is selective for 5-HT7 over 5-HT1A and dopamine D2 receptors (Kis = 188 and 142 nM, respectively). It induces relaxation of isolated guinea pig ileum precontracted by substance P ( EC50 = 0.6 μM). LP-211 (100 nM) stimulates neurite outgrowth in primary murine striatal and cortical neurons.
LP-211 is a a selective agonist of the serotonin 5-HT7 receptor with a Ki value of 0.58 nM at rat cloned 5-HT7 receptors, and >300-fold selectivity over the 5-HT1A receptor.

Aplicaciones Científicas De Investigación

Agonist of 5-HT7 Receptors

LP-211 is an agonist of the serotonin (5-HT) receptor subtype 5-HT7 . It has a high affinity for 5-HT7 receptors with a Ki value of 0.58 nM . It is selective for 5-HT7 over 5-HT1A and dopamine D2 receptors .

Neuropharmacology

LP-211 has been found to stimulate neurite outgrowth in primary murine striatal and cortical neurons . This suggests that LP-211 could have potential applications in neuropharmacology and could be used in the treatment of neurological disorders.

Gastrointestinal Pharmacology

LP-211 induces relaxation of isolated guinea pig ileum precontracted by substance P . This suggests that LP-211 could have potential applications in gastrointestinal pharmacology, particularly in the treatment of conditions characterized by excessive gastrointestinal motility.

Angiogenesis

LP-211 has been found to boost angiogenic response . It promotes the migration of endothelial cells and the formation of tubes, which are key processes in angiogenesis . This suggests that LP-211 could have potential applications in the treatment of conditions characterized by impaired angiogenesis.

Potential Therapeutic Target

The 5-HT7 receptors, which LP-211 targets, are found in various tissues including the central nervous system and peripheral tissues, mainly in vessels and intestines . This suggests that LP-211 could be used as a therapeutic target for a variety of conditions.

Potential Treatment for Circulatory Disorders

LP-211 has been suggested as a potential treatment for disorders related to ineffective circulation . By boosting angiogenic response, LP-211 could improve circulation in conditions such as varicose veins, peripheral vascular diseases, or the vasculature of solid tumors .

Propiedades

IUPAC Name

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDZLDNNBDKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029790
Record name 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

CAS RN

1052147-86-0
Record name 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LP-211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LP-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Reactant of Route 2
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Reactant of Route 3
Reactant of Route 3
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Reactant of Route 4
Reactant of Route 4
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Reactant of Route 5
Reactant of Route 5
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Reactant of Route 6
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

Q & A

Q1: What is the primary molecular target of LP-211?

A1: LP-211 is a selective agonist for the serotonin 5-HT7 receptor (5-HT7R). [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does LP-211 interact with the 5-HT7 receptor?

A2: LP-211 binds to the 5-HT7 receptor and activates it, leading to downstream signaling events. [, , ] LP-211 exhibits competitive displacement of the radioligand [3H]-SB-269970 in binding assays and displays insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors. []

Q3: What are the key downstream effects of 5-HT7 receptor activation by LP-211?

A3: Activation of 5-HT7 receptors by LP-211 leads to several downstream effects, including:

  • Increased cAMP levels: LP-211 activates adenylate cyclase, leading to increased cAMP production. [, ]
  • Modulation of synaptic plasticity: LP-211 reverses metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), a form of synaptic plasticity, in the hippocampus. [, ]
  • Enhanced neurite outgrowth: LP-211 promotes neurite outgrowth in neuronal cultures from various brain regions. [, ]
  • Increased dendritic spine density: Chronic LP-211 treatment increases dendritic spine density in cortical and striatal neurons. []
  • Modulation of sleep-wake cycles: Systemic and central nervous system administration of LP-211 alters sleep architecture in rats. [, ]

Q4: What is the molecular formula and weight of LP-211?

A4: The molecular formula of LP-211 is C28H30N4O, and its molecular weight is 438.57 g/mol.

Q5: Is there any spectroscopic data available for LP-211?

A6: While the provided articles don't provide detailed spectroscopic data, the synthesis and some characterization of LP-211 have been previously described. [] Refer to those publications for detailed spectroscopic information.

A5: The provided articles primarily focus on the pharmacological characterization of LP-211 and its effects in biological systems. They do not delve into its material compatibility, stability in non-biological contexts, catalytic properties, or computational modeling. Therefore, we cannot provide information on these aspects.

Q6: How does modifying the structure of LP-211 affect its activity?

A7: The provided articles highlight the development of LP-211 from an earlier compound, SB-269970. [, ] While detailed SAR studies are not explicitly discussed, one study investigates the effects of structural modifications to improve microsomal stability. [] These modifications highlight the importance of specific structural features for LP-211's activity and provide a basis for further SAR studies.

Q7: What is known about the stability of LP-211 under various conditions?

A7: The provided research articles primarily focus on the preclinical evaluation of LP-211. Therefore, they do not provide information on SHE regulations, detailed PK/PD parameters, resistance mechanisms, analytical method validation, quality control, dissolution, and solubility studies typically associated with later stages of drug development.

Q8: In what experimental models has LP-211 shown efficacy?

A8: LP-211 has demonstrated efficacy in various preclinical models:

  • Rodent models of Rett syndrome: LP-211 improved motor coordination, spatial memory, and hippocampal synaptic plasticity in female mice modeling Rett syndrome. [, , ]
  • Mouse models of Fragile X syndrome: LP-211 reversed exaggerated mGluR-LTD and improved novel object recognition performance in Fmr1 KO mice. [, ] It also reduced stereotyped behavior in these mice. []
  • Rodent models of pain: LP-211 demonstrated analgesic effects in models of neuropathic and inflammatory pain. [, , , ]
  • Rodent models of circadian rhythm: LP-211 influenced circadian rhythm in mice when administered before and after anesthesia, with contrasting effects observed depending on the timing of administration. []
  • Rodent models of behavior: LP-211 modulated explorative-curiosity behavior in rats in tasks involving different visuospatial parameters. []

A8: The provided research primarily focuses on the preclinical evaluation of LP-211 and does not provide information regarding its toxicity profile, drug delivery strategies, biomarkers, environmental impact, immunogenicity, or its interaction with drug transporters and metabolizing enzymes. Furthermore, the documents do not delve into comparisons with alternative compounds, recycling strategies, or specific research infrastructure related to LP-211.

Q9: What are the key historical milestones in the research of LP-211?

A10:

  • Discovery of the 5-HT7 receptor: The identification of the 5-HT7 receptor in 1993 paved the way for developing selective ligands, including LP-211. [, ]
  • Development of SB-269970: SB-269970, a selective 5-HT7 receptor antagonist, was identified in 1999 and has been instrumental in studying the role of this receptor. []
  • Identification and characterization of LP-211: LP-211 emerged as a brain-penetrant and selective 5-HT7 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its pharmacological properties and potential therapeutic benefits in preclinical models have been investigated. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the potential cross-disciplinary applications of LP-211 research?

A10: Research on LP-211 has fostered collaborations across various disciplines:

  • Neuroscience & Pharmacology: Understanding the role of the 5-HT7 receptor in various neurological and psychiatric disorders. [, , , , , , , , , ]
  • Medicinal Chemistry: Developing and optimizing novel 5-HT7 receptor agonists with improved pharmacological properties. []
  • Behavioral Neuroscience: Exploring the role of 5-HT7 receptors in modulating complex behaviors like learning, memory, and emotional responses. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.